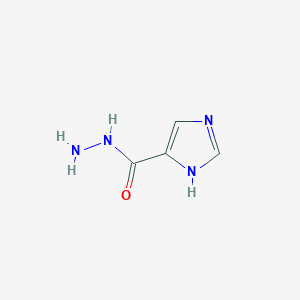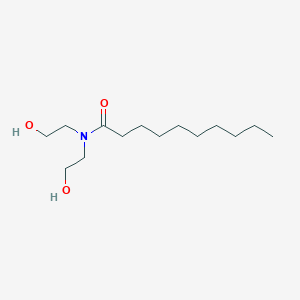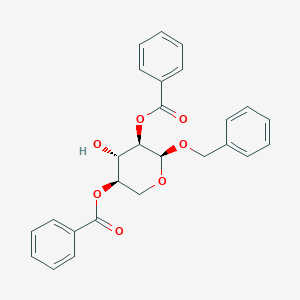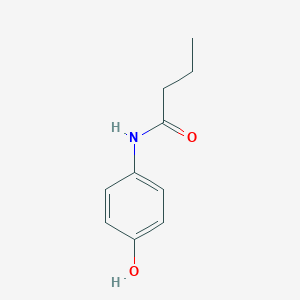
4'-Hydroxybutyranilide
Overview
Description
4'-Hydroxybutyranilide, also known as 4-hydroxybutyric acid or 4HB, is a compound that has garnered interest in various fields of research due to its biological and physico-chemical properties. It is structurally similar to butyric acid and gamma-aminobutyric acid and is known for its ability to cross the blood-brain barrier . The compound has been studied for its potential in clinical settings as an intravenous anesthetic adjuvant , and its derivatives, such as poly(4-hydroxybutyrate) (P4HB), have been explored for biomedical applications .
Synthesis Analysis
The synthesis of 4HB can be achieved through the fermentation process by recombinant microorganisms, which have been genetically engineered to convert substrates like 1,4-butanediol to 4HB . Additionally, chemical synthesis methods have been developed, such as the Passerini multicomponent polymerization (MCP) followed by hydrogenation to produce functional P4HB with controlled degradation properties . The synthesis of 4HB and its polymers is crucial for their application in medical and industrial fields.
Molecular Structure Analysis
The molecular structure of P4HB has been elucidated using X-ray fiber diagrams and electron diffraction patterns. The unit cell of P4HB is orthorhombic with space group P212121, and the polymer chains exist in an antiparallel arrangement within the cell. The helical conformation of the chains is characterized as a slightly distorted all-trans conformation . Understanding the molecular structure is essential for predicting and manipulating the material's properties for specific applications.
Chemical Reactions Analysis
4HB and its polymers undergo various chemical reactions that are significant for their processing and degradation. For instance, P4HB can be degraded to obtain polymers with different molecular weights, which affects their thermal and mechanical properties . Moreover, the degradation of functional P4HB via intramolecular cyclization has been studied, yielding a nonacidic γ-butyrolactone derivative as the single degradation product . These reactions are important for tailoring the properties of 4HB-based materials for their intended uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4HB and its polymers have been extensively studied. P4HB is a thermoplastic material that can be processed using standard techniques and is known for its strength and flexibility . The molecular weight of P4HB significantly influences its thermal and mechanical properties, with higher molecular weights leading to increased crystallinity and altered tensile properties . The presence of 4HB monomer units in PHA copolymers affects their crystallinity, melting temperature, and elongation at break, which are important for processing and medical applications . Additionally, 4HB has been shown to inhibit lipid synthesis and CO2 production in rat brain studies, suggesting an impact on mitochondrial metabolism .
Scientific Research Applications
Anesthesia and Sedative Applications : 4-HB has been used as a sedative in anesthesia, especially in ophthalmic surgery. Its ability to induce a light level of unconsciousness makes it suitable for patients undergoing surgery with local anesthesia (Smith, Beveridge, & Wyllie, 1972).
Pharmacokinetics : Studies have investigated the pharmacokinetics of 4-HB in humans and animals, noting its potential in prolonged sedation and its use in intensive care units (Vree, Damsma, Bogert, & Kleijn, 1978).
Biosynthesis for Industrial Applications : Engineered Methylosinus trichosporium OB3b strains have been used to synthesize 4-HB from methane, indicating its potential as a precursor in industrial applications like bioplastics production (Nguyen & Lee, 2021).
Medical Device Material : Poly-4-hydroxybutyrate (P4HB), derived from 4-HB, is a strong, flexible, and absorbable biomaterial being developed for implantable medical applications such as sutures, repair devices, and in tissue engineering (Martin & Williams, 2003).
Defense Mechanism in Plants : 4-HB derivatives like hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) play a crucial role in the defense of cereals against pests and diseases (Niemeyer, 1988).
Biodegradable Polymers : The biocompatible and biodegradable nature of P4HB, derived from 4-HB, has led to its FDA approval for medical applications. Research focuses on the biosynthesis, material properties, and potential medical uses of P4HB (Utsunomia, Ren, & Zinn, 2020).
Treatment of Alcohol Dependence : The sodium salt of 4-HB has been evaluated for treating withdrawal symptoms in alcohol-dependent patients, showing efficacy in reducing cravings and promoting abstinence (Addolorato, Castelli, Stefanini, Casella, Caputo, Marsigli, Bernardi, & Gasbarrini, 1996).
Polyhydroxyalkanoate Tissue Engineering : 4-HB has been used in developing polyhydroxyalkanoate biomaterials for tissue engineering applications, offering desirable mechanical properties and degradation times under physiological conditions (Chen & Wu, 2005).
properties
IUPAC Name |
N-(4-hydroxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESXDDATSRRGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059241 | |
| Record name | Butanamide, N-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxybutyranilide | |
CAS RN |
101-91-7 | |
| Record name | N-(4-Hydroxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxybutyranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxybutyranilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxybutyranilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYBUTYRANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLQ9M6ZONH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


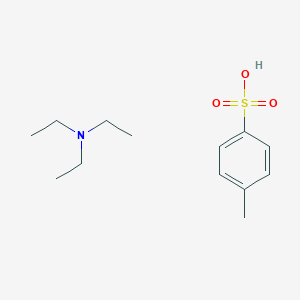
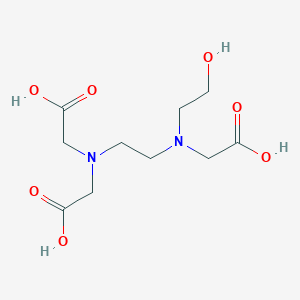

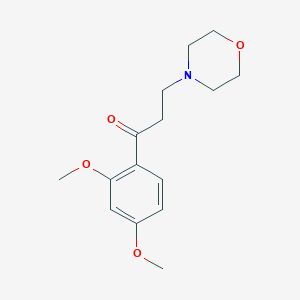
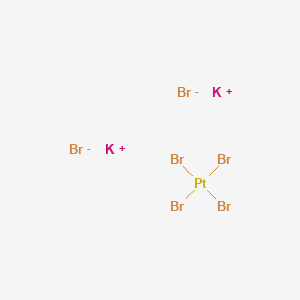
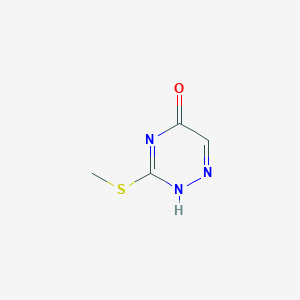
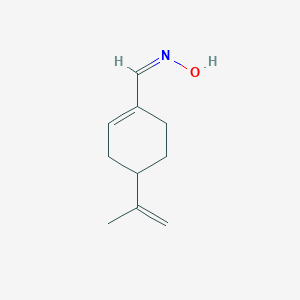
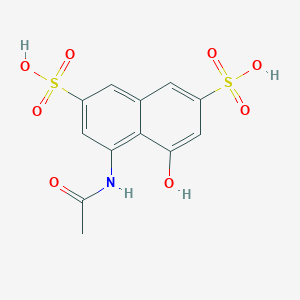
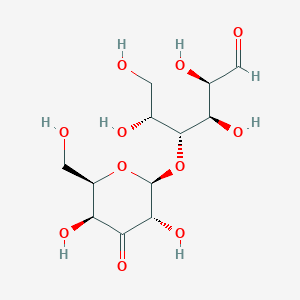
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
